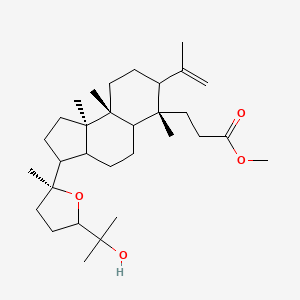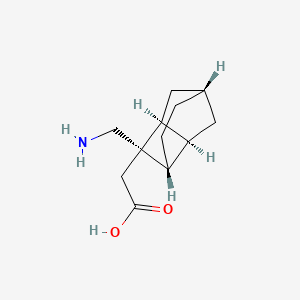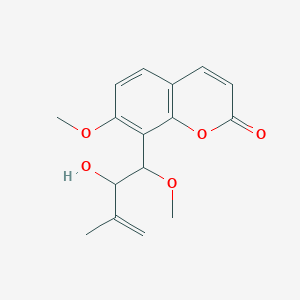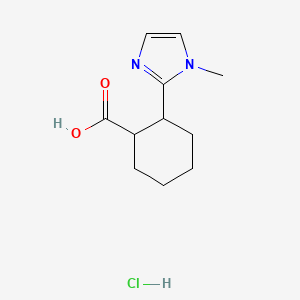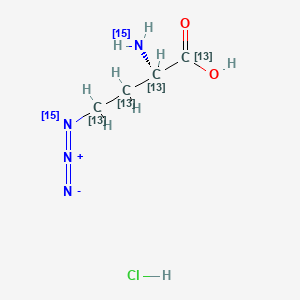
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) is a compound that features isotopic labeling with carbon-13 and nitrogen-15. It is a derivative of L-Azidohomoalanine hydrochloride and is primarily used as a reagent in click chemistry. This compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) is synthesized by incorporating stable isotopes of carbon and nitrogen into L-Azidohomoalanine hydrochloride.
Industrial Production Methods
The industrial production of L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the compound is free from impurities .
Analyse Des Réactions Chimiques
Types of Reactions
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as DBCO or BCN
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN
Major Products
The major products formed from these reactions are triazole derivatives, which are stable and can be used in various applications, including bioconjugation and material science .
Applications De Recherche Scientifique
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Incorporated into proteins during synthesis to study protein interactions and functions.
Medicine: Utilized in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Industry: Employed in the production of stable isotope-labeled compounds for various industrial applications
Mécanisme D'action
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) exerts its effects through its azide group, which participates in cycloaddition reactions. The azide group reacts with alkyne groups to form stable triazole rings, facilitating the formation of bioconjugates and other complex molecules . The isotopic labeling allows for precise tracking and quantification in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Azidohomoalanine hydrochloride: The non-labeled version of the compound
Azidohomoalanine: A non-toxic, non-canonical amino acid used in protein synthesis.
Other PROTAC linkers: Various alkyl chain-based linkers used in the synthesis of PROTACs
Uniqueness
L-Azidohomoalanine-1,2,3,4-13C4 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific research. This feature makes it particularly valuable in studies involving protein synthesis, interactions, and degradation .
Propriétés
Formule moléculaire |
C4H9ClN4O2 |
|---|---|
Poids moléculaire |
186.55 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-4-(diazoamino)(1,2,3,4-13C4)butanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,7+1; |
Clé InChI |
MHHYJRIDKLZZEO-PIUPILLASA-N |
SMILES isomérique |
[13CH2]([13CH2][15N]=[N+]=[N-])[13C@@H]([13C](=O)O)[15NH2].Cl |
SMILES canonique |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


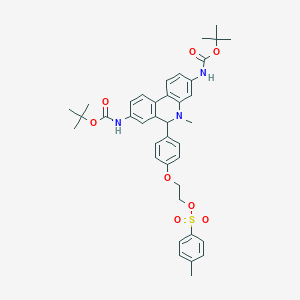
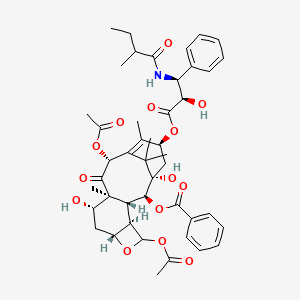
![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)
![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)

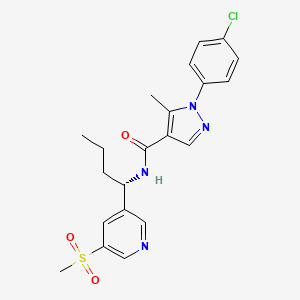
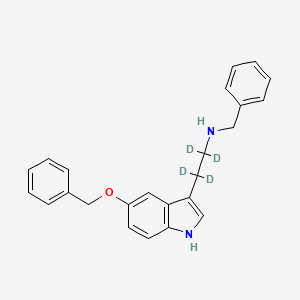
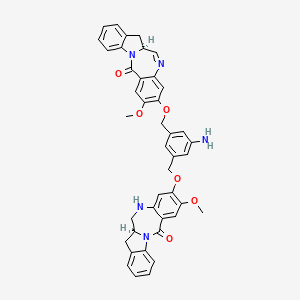
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
